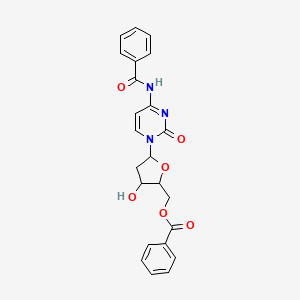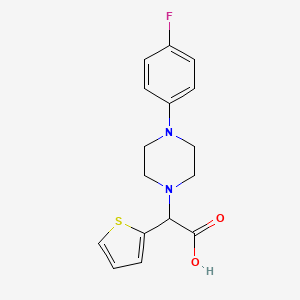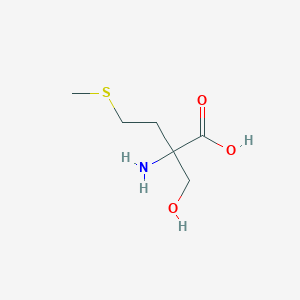![molecular formula C20H24N10O10P2S2 B12064860 Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is a complex organic compound that belongs to the class of nucleoside cyclic phosphorothioates This compound is a modified form of adenosine monophosphate (AMP) where the phosphate group is replaced with a phosphorothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted reactions.
Activation of Phosphoric Acid Moiety: The phosphoric acid moiety is activated using oxalyl chloride and dimethylformamide (DMF) to form a reactive intermediate.
Formation of Phosphorothioate: The activated intermediate is reacted with primary amines to form the corresponding phosphoramidates with high stereoselectivity at the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated synthesis equipment, improved purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the phosphorothioate group back to the phosphoramidate form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Scientific Research Applications
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to adenosine receptors and cyclic nucleotide-gated ion channels.
Pathways Involved: It modulates the cAMP signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring nucleotide that plays a key role in cellular signaling.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
Adenosine 5’-monophosphate (AMP): A precursor to cAMP and involved in energy metabolism.
Uniqueness
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is unique due to its phosphorothioate group, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N10O10P2S2 |
|---|---|
Molecular Weight |
690.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)



![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)






![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
